molecular formula C7H5FN4 B13670340 8-Fluoropyrido[4,3-d]pyrimidin-4-amine

8-Fluoropyrido[4,3-d]pyrimidin-4-amine

Cat. No.: B13670340
M. Wt: 164.14 g/mol
InChI Key: UCJXBNHCQRTWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoropyrido[4,3-d]pyrimidin-4-amine is a chemical compound with the molecular formula C7H5FN4 and a molecular weight of 164.14 g/mol . This nitrogen-containing heterocycle is of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted cancer therapies. Pyrido[4,3-d]pyrimidine scaffolds are recognized as privileged structures in pharmaceutical research due to their structural similarity to purines . These compounds are frequently investigated as core components in the design of kinase inhibitors. Research into analogous pyrido[4,3-d]pyrimidine compounds has identified them as potent inhibitors of oncogenic KRAS mutants, including G12C, G12D, and G12V, which are drivers in numerous cancers such as non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma . The structure-activity relationship (SAR) of these inhibitors typically involves an aromatic core, like pyrido[4,3-d]pyrimidine, decorated with specific pharmacophores that enable critical interactions with the target protein . Furthermore, amino-functionalized pyridopyrimidine derivatives have demonstrated promising dual therapeutic potential, exhibiting activities against various cancer cell lines and bacterial pathogens . The incorporation of a fluorine atom, as in this compound, is a common strategy in lead optimization to modulate key properties like metabolic stability, membrane permeability, and binding affinity. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5FN4

Molecular Weight

164.14 g/mol

IUPAC Name

8-fluoropyrido[4,3-d]pyrimidin-4-amine

InChI

InChI=1S/C7H5FN4/c8-5-2-10-1-4-6(5)11-3-12-7(4)9/h1-3H,(H2,9,11,12)

InChI Key

UCJXBNHCQRTWHI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)F)N=CN=C2N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 8 Fluoropyrido 4,3 D Pyrimidin 4 Amine and Derivatives

Established Synthetic Routes to the Pyrido[4,3-d]pyrimidine (B1258125) Core

The construction of the pyrido[4,3-d]pyrimidine ring system can be achieved through various synthetic methodologies, which are often categorized by the final ring-forming step. rsc.org Common approaches involve building the pyrimidine (B1678525) ring onto a pre-existing pyridine (B92270) derivative or vice versa. rsc.orgnih.gov

The synthesis of fluorinated pyrido[4,3-d]pyrimidines relies on the availability of appropriately substituted precursors. Two such critical intermediates are 7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione and 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine. These precursors offer reactive sites that allow for the subsequent introduction of various functional groups, including the key amine group at the C4 position.

7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione serves as a foundational building block. chemscene.commolcore.comlianhe-aigen.com Its structure incorporates the desired 8-fluoro substitution and a reactive chloro group at the C7 position, alongside the dione (B5365651) functionality in the pyrimidine ring.

2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is another pivotal intermediate, providing three distinct chloro-substituted positions (C2, C4, and C7) for sequential functionalization. medchemexpress.comsigmaaldrich.comnih.gov The differential reactivity of these chlorine atoms can be exploited to selectively introduce substituents at each position, enabling the synthesis of a diverse library of derivatives. The C4-chloro is typically the most susceptible to nucleophilic displacement, followed by the C2 and C7 positions. This hierarchy allows for controlled, stepwise derivatization.

Below is a table summarizing the properties of these key precursors.

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Features
7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione2454397-75-0 chemscene.comC₇H₃ClFN₃O₂ chemscene.com215.57 chemscene.comProvides a scaffold with the 8-fluoro group and a reactive C7-chloro position.
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine2454396-80-4 nih.govC₇HCl₃FN₃ nih.gov252.46 chemscene.comOffers three distinct reactive sites (C2, C4, C7) for sequential functionalization.

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis for the efficient construction of complex heterocyclic scaffolds like pyrido[4,3-d]pyrimidines from simple starting materials in a single step. nih.govorgchemres.org These reactions offer advantages in terms of atom economy, reduced waste, and operational simplicity. orgchemres.org For instance, one-pot reactions involving substituted pyridines, amines, and a carbon source can lead to the rapid assembly of the core structure. sciforum.net

Sequential transformations provide a more controlled, step-by-step approach. A common strategy involves the initial synthesis of a substituted pyridine, followed by the annulation of the pyrimidine ring. For example, a 4-aminonicotinic acid derivative can be treated with an amine to form an amidonicotinamide, which is then cyclized by heating to yield the pyrido[4,3-d]pyrimidin-4(3H)-one core. rsc.org This stepwise approach allows for the precise installation of desired substituents at various positions throughout the synthesis.

Functionalization and Derivatization Strategies at Key Positions (C2, C4, C7)

The functionalization of the pyrido[4,3-d]pyrimidine core is crucial for tuning the molecule's properties. The C2, C4, and C7 positions, particularly when activated by chloro substituents as in 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine, are primary targets for derivatization.

The introduction of the C4-amine to form the target compound, 8-Fluoropyrido[4,3-d]pyrimidin-4-amine, typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. Starting from a 4-chloro precursor, treatment with ammonia (B1221849) or a protected amine source readily displaces the chloride to install the desired amino group.

Further diversity can be achieved by reacting the chlorinated precursors with various nucleophiles. nih.gov

Amines: A wide range of primary and secondary amines can be introduced at the C4 and C2 positions to generate libraries of N-substituted analogs.

Heterocycles: N-heterocycles can also act as nucleophiles, leading to the formation of C-N bonds and the attachment of diverse heterocyclic moieties.

Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki-Miyaura (for C-C bond formation with boronic acids), Buchwald-Hartwig (for C-N and C-O bond formation), and Sonogashira (for C-C triple bonds) are powerful methods for introducing aryl, heteroaryl, alkyl, and alkynyl groups, especially at less reactive positions or when SNAr reactions are not feasible. nih.govnih.gov

The presence of a fluorine atom at the 8-position has a significant electronic influence on the pyrido[4,3-d]pyrimidine ring system. nih.gov Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). nih.gov This effect can impact the reactivity of the entire molecule.

Activation towards Nucleophilic Substitution: The electron-withdrawing nature of fluorine can activate the pyridine ring towards nucleophilic attack. This can facilitate SNAr reactions at the chloro-substituted positions (C4 and C7), potentially allowing for milder reaction conditions compared to non-fluorinated analogs.

Modification of pKa: The fluorine atom can lower the pKa of nearby nitrogen atoms in the heterocyclic system, affecting their basicity and nucleophilicity. This must be considered when planning reaction conditions, particularly for acid- or base-catalyzed steps.

Directing Group Effects: While not a primary directing group for electrophilic substitution in this electron-deficient system, the fluorine atom's electronic influence can subtly alter the regioselectivity of certain reactions.

In structure-activity relationship (SAR) studies of some kinase inhibitors, the substitution of fluorine has been found to be favorable for enhancing potency, highlighting its importance beyond just synthetic accessibility. acs.org

Characterization Techniques for Novel Analogs and Intermediates

The structural elucidation and confirmation of novel this compound analogs and their synthetic intermediates are accomplished using a suite of standard spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structure determination.

¹H NMR: Provides information about the number, environment, and connectivity of protons. Chemical shifts and coupling constants are indicative of the substitution pattern on the aromatic rings. nih.gov

¹³C NMR: Reveals the carbon skeleton of the molecule. nih.gov

¹⁹F NMR: Is particularly useful for fluorinated compounds, confirming the presence and chemical environment of the fluorine atom.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which allows for the confirmation of its elemental composition. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups, such as N-H (amines), C=O (ketones, amides), and C-F bonds. tandfonline.com

Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, this technique provides unambiguous confirmation of the molecular structure and stereochemistry in the solid state. tandfonline.commdpi.com

Below is a summary of the characterization techniques and their applications.

TechniqueInformation ObtainedReference
¹H and ¹³C NMRProvides complete proton and carbon assignments, confirming the core structure and substitution patterns. nih.gov
Mass Spectrometry (MS)Confirms the molecular weight and elemental formula of the synthesized compounds. nih.gov
FT-IR SpectroscopyIdentifies key functional groups present in the molecule. tandfonline.com
X-ray DiffractionDetermines the precise three-dimensional molecular structure in the solid state. mdpi.com

Spectroscopic Methods (e.g., NMR, HRMS)

The structural elucidation of this compound and its derivatives is heavily reliant on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These methods provide detailed information about the molecular framework, connectivity of atoms, and the precise molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the characterization of this class of compounds. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign the signals of all protons and carbons in the molecular structure.

In the ¹H NMR spectra of related pyrido[3,4-d]pyrimidine (B3350098) derivatives, the aromatic protons typically appear in the downfield region, with chemical shifts influenced by the electronic environment created by the nitrogen atoms and the fluorine substituent. For instance, protons on the pyridine ring are expected to resonate at distinct chemical shifts, allowing for their unambiguous assignment.

¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the fused heterocyclic system are characteristic. For example, carbons in the pyrimidine ring adjacent to nitrogen atoms typically appear at lower field strengths. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F), which is a definitive feature in the ¹³C NMR spectrum.

While specific data for this compound is not extensively detailed in publicly available literature, analysis of closely related structures provides expected ranges for chemical shifts. The following tables present representative ¹H and ¹³C NMR data for analogous pyrido[3,4-d]pyrimidine and pyrazolo[3,4-d]pyrimidine systems to illustrate the typical values. nih.govmdpi.com

Table 1: Representative ¹H NMR Data for an Analogous Pyrido[3,4-d]pyrimidine Derivative nih.gov

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-aromatic 8.33 d 4
H-aromatic 8.29 d 8
H-aromatic 7.68 d 4
H-aromatic 7.51 d 8
NH₂ 7.02 s -
OCH₃ 4.07 s -

Data is for 4-(4-Chlorophenyl)-8-methoxypyrido[3,4-d]pyrimidin-2-amine and is illustrative for the pyridopyrimidine core.

Table 2: Representative ¹³C NMR Data for an Analogous Pyrido[3,4-d]pyrimidine Derivative nih.gov

Carbon Chemical Shift (δ, ppm)
C-aromatic 167.5
C-aromatic 160.7
C-aromatic 152.4
C-aromatic 146.6
C-aromatic 139.2
C-aromatic 137.6
C-aromatic 133.6
C-aromatic 132.5 (2C)
C-aromatic 128.0 (2C)
C-aromatic 116.2
C-aromatic 115.8
OCH₃ 54.8

Data is for 4-(4-Chlorophenyl)-8-methoxypyrido[3,4-d]pyrimidin-2-amine and is illustrative for the pyridopyrimidine core.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the confirmation of the elemental composition of this compound and its derivatives. HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the molecular formula with a high degree of confidence. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The structural identifications of newly synthesized pyrido[4,3-d]pyrimidine derivatives are often confirmed using HRMS spectral data. researchgate.net

Chromatographic Purity Assessment (e.g., HPLC, LC-MS, UPLC)

The assessment of the purity of this compound and its derivatives is critical, and this is primarily achieved through various chromatographic techniques. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a standard technique for determining the purity of these compounds. The method typically involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance. The purity is determined by integrating the peak area of the main compound and any impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is not only used for purity assessment but also for the identification of impurities and by-products from the synthesis. The mass spectrometer provides the molecular weight of the eluting compounds, which aids in their structural elucidation. LC-MS/MS can be further utilized for more detailed structural analysis of the separated components. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. This is achieved by using columns with smaller particle sizes and instrumentation that can handle higher pressures. UPLC is particularly useful for the analysis of complex mixtures and for high-throughput screening of compound libraries.

Table 3: Typical Chromatographic Conditions for Purity Assessment of Pyrido[4,3-d]pyrimidine Derivatives

Parameter Typical Conditions
Instrument HPLC, LC-MS, or UPLC system
Column Reversed-phase (e.g., C18, 5 µm, 4.6 x 150 mm)
Mobile Phase A Water with 0.1% Formic Acid or Ammonium Acetate buffer
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient A time-programmed gradient from a high percentage of A to a high percentage of B
Flow Rate 0.5 - 1.5 mL/min for HPLC; 0.2 - 0.6 mL/min for UPLC
Column Temperature 25 - 40 °C
Detection UV at 254 nm or Mass Spectrometry (ESI+, ESI-)

| Injection Volume | 1 - 10 µL |

The biopharmaceutical profiling of a library of pyrido[4,3-d]pyrimidines has been reported, where Caco-2 permeability was assessed, indicating the use of sensitive analytical methods like LC-MS for quantification. nih.gov The diversity of substituents on the pyrido[4,3-d]pyrimidine core has been shown to highly influence the compounds' properties, making robust analytical characterization essential. nih.gov

Molecular Mechanisms of Action and Target Engagement

Identification and Validation of Biological Targets

The pyrido[4,3-d]pyrimidine (B1258125) scaffold has been identified as a versatile core structure for the development of potent and selective inhibitors against various protein kinases, including the challenging oncogenic KRAS protein.

The Kirsten rat sarcoma virus (KRAS) gene is one of the most frequently mutated oncogenes in human cancers. aerzteblatt.de These mutations, which lock the KRAS protein in a persistently active, GTP-bound state, are critical drivers of tumor growth and resistance to therapy. aerzteblatt.de The pyrido[4,3-d]pyrimidine scaffold has emerged as a crucial framework for developing inhibitors that can target these oncogenic mutants.

KRAS mutations are prevalent in some of the most aggressive cancers, with specific mutations being common in particular types. For instance, the G12D mutation is frequently found in pancreatic ductal adenocarcinomas, while G12V is common in colorectal cancers and G12C is a hallmark of a subset of non-small cell lung cancers (NSCLC). aerzteblatt.degoogle.com The development of covalent inhibitors for KRAS G12C, such as adagrasib and sotorasib, has provided a blueprint for targeting other KRAS variants. researchgate.netnih.gov

Researchers have successfully utilized the pyrido[4,3-d]pyrimidine core to create non-covalent inhibitors with high affinity for the KRAS G12D mutant, which is particularly challenging to target. researchgate.netnih.gov One such inhibitor, MRTX1133, which is based on this scaffold, has demonstrated potent and selective inhibition of KRAS G12D. nih.govnih.gov Further structure-activity relationship studies have led to the discovery of new analogues with high potency in suppressing the growth of KRAS G12D-dependent cancer cells. nih.gov These compounds have shown marked and selective inhibition of the interaction between GTP-bound KRAS G12D and its downstream effectors. nih.gov

Inhibitory Activity of Pyrido[4,3-d]pyrimidine Analogs against KRAS G12D

CompoundTargetAssayIC50 (nM)Reference
Compound 22KRAS G12DRBD Peptide Binding0.48 nih.gov
Compound 28KRAS G12DRBD Peptide Binding1.21 nih.gov
Compound 31KRAS G12DRBD Peptide Binding0.87 nih.gov
MRTX1133Panc 04.03 Cell Line (KRAS G12D)2D Viability6 researchgate.net

The inhibitory action of pyrido[4,3-d]pyrimidine-based KRAS inhibitors is achieved through their binding to a specific, transiently accessible pocket on the protein surface known as the Switch-II pocket (SWII). researchgate.netnih.gov This pocket is located near the effector-binding region of the KRAS protein. The development of inhibitors targeting the SWII pocket marked a significant breakthrough in drugging the previously considered "undruggable" KRAS protein. nih.gov

Crystal structure analysis of a pyrido[4,3-d]pyrimidine analog (compound 5B) complexed with GDP-loaded KRAS G12D confirmed that the inhibitor binds within the Switch II pocket. researchgate.net This binding mode is analogous to how the KRAS G12C inhibitor adagrasib engages its target. researchgate.net The design of these molecules often incorporates a protonated piperazine (B1678402) group or similar moiety, which can form productive interactions with the mutant aspartate-12 (Asp12) side chain, enhancing both potency and selectivity for the G12D mutant. researchgate.netnih.gov

Beyond KRAS, the broader pyridopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to inhibit a wide range of protein kinases. Dysregulation of protein kinases is a common feature in cancer cells, making them attractive therapeutic targets. nih.gov Pyrido[4,3-d]pyrimidine derivatives and related heterocyclic systems have been developed as multi-kinase inhibitors, targeting several pathways involved in tumor growth and angiogenesis simultaneously. nih.govacs.org

Studies on related scaffolds like pyrido[3,4-d]pyrimidines have yielded potent inhibitors of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the mitotic checkpoint. nih.govacs.orgdocumentsdelivered.com Other derivatives have shown significant inhibitory activity against various tyrosine kinases and serine/threonine kinases. For example, certain pyridothiopyranopyrimidine compounds were found to be potent inhibitors of VEGFR-2 KDR, a key mediator of angiogenesis. acs.org A selectivity profile of some of these compounds revealed a multiplicity of kinase targets, which likely accounts for their potent antiproliferative effects. acs.org A screen of one optimized pyrido[3,4-d]pyrimidine (B3350098) compound (34h) revealed high selectivity for MPS1 but also showed inhibition (>80% at 1 µM) of other kinases such as TNK2, JNK1, and JNK2. acs.org

Kinase Targets of Pyrido[4,3-d]pyrimidine and Related Scaffolds

Scaffold TypePrimary Target(s)Other Inhibited KinasesReference
Pyrido[4,3-d]pyrimidineKRAS G12DNot specified researchgate.netnih.gov
Pyrido[3,4-d]pyrimidineMPS1TNK2, JNK1, JNK2, LRRK acs.org
Pyrido[3',2':5,6]thiopyrano[4,3-d]pyrimidineVEGFR-2 KDRMultiple unspecified kinases acs.org

Cellular Pathway Modulation Studies

The chemical compound 8-Fluoropyrido[4,3-d]pyrimidin-4-amine serves as a foundational scaffold for potent and selective inhibitors of mutated KRAS proteins, most notably in the development of adagrasib (MRTX849), a targeted therapy for cancers harboring the KRAS G12C mutation. The molecular mechanism of action of adagrasib and its analogues revolves around the specific and covalent inhibition of this mutated oncoprotein, leading to the modulation of critical cellular signaling pathways that drive tumor growth.

The KRAS protein is a key molecular switch in the RAS/MAPK and PI3K/AKT signaling pathways, which are central regulators of cell proliferation, differentiation, and survival. bioengineer.org Mutations in the KRAS gene, such as the G12C substitution, result in a constitutively active protein that is locked in a GTP-bound state. patsnap.com This persistent activation leads to uncontrolled downstream signaling, fostering continuous cell proliferation and tumor growth. drugbank.compatsnap.com

Compounds derived from the this compound scaffold, such as adagrasib, are designed to specifically target and inhibit the function of the mutated KRAS G12C protein. patsnap.com Adagrasib achieves this by irreversibly and selectively binding to the cysteine residue at position 12 of the mutated KRAS protein. patsnap.comnih.gov This covalent binding locks the KRAS G12C protein in its inactive, GDP-bound state. drugbank.comascopubs.org

By trapping KRAS G12C in this inactive conformation, adagrasib effectively blocks its ability to activate downstream effector proteins. patsnap.com This leads to the inhibition of the aberrant signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways, that are responsible for the increased proliferation of cancer cells. bioengineer.orgpatsnap.com The suppression of these pathways ultimately results in reduced tumor cell proliferation and can induce tumor cell death. patsnap.com

Clinical and preclinical studies have demonstrated the potent anti-proliferative effects of adagrasib in cancer cell lines and tumor models harboring the KRAS G12C mutation. For instance, in the KRYSTAL-1 clinical trial, adagrasib treatment led to significant tumor shrinkage and durable responses in patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC). ascopost.comtargetedonc.com In preclinical models, the inhibition of phosphorylated ERK (pERK), a key downstream effector in the MAPK pathway, has been used as a biomarker of target engagement and pathway modulation. researchgate.net

The following table summarizes the anti-proliferative activity of a related pyrido[4,3-d]pyrimidine derivative, compound 10c, in various cancer cell lines.

Cell LineKRAS Mutation StatusIC50 (µM)
Panc1KRAS G12D1.40
HCT116KRAS G13D>20
A549Wild-Type KRAS6.89

Data sourced from a study on pyrido[4,3-d]pyrimidine derivatives. nih.gov

A critical aspect of targeted cancer therapies is their selectivity for the intended molecular target over other related proteins, including the wild-type (non-mutated) version of the target protein. High selectivity minimizes off-target effects and potential toxicities. Adagrasib, built upon the this compound core, has been optimized for its high selectivity for the KRAS G12C mutant protein. ascopubs.orgbms.com

The basis for this selectivity lies in the covalent interaction with the mutant-specific cysteine residue at position 12. patsnap.com Wild-type KRAS has a glycine (B1666218) at this position and therefore lacks the reactive cysteine necessary for the irreversible binding of adagrasib. patsnap.com This ensures that the inhibitory action is largely restricted to cancer cells harboring the G12C mutation.

Furthermore, studies have shown that adagrasib and its analogues exhibit significant selectivity over other related GTPases and kinases, minimizing the potential for broad-spectrum off-target activity. drugbank.com For example, a related compound, MRTX1133, which also utilizes a pyrido[4,3-d]pyrimidine scaffold, demonstrated over 500-fold selectivity for a KRAS G12D mutant cell line compared to a cell line dependent on wild-type KRAS for its growth. researchgate.net

The selectivity of these inhibitors is a key factor in their therapeutic window. While resistance can emerge through various mechanisms, including secondary mutations in the KRAS gene or activation of alternative signaling pathways, the initial high selectivity of the compound is a cornerstone of its clinical utility. nih.gov

The following table provides a conceptual overview of the selectivity profile for a KRAS G12C inhibitor based on the this compound scaffold.

TargetInhibitory ActivityRationale for Selectivity
KRAS G12CHighCovalent binding to mutant-specific cysteine at position 12
Wild-Type KRASLowAbsence of the reactive cysteine at position 12
Other RAS isoforms (e.g., HRAS, NRAS)LowStructural differences in the binding pocket
Other KinasesLowDesigned specifically for the nucleotide-binding pocket of KRAS

Structure Activity Relationship Sar Studies and Rational Design Principles

Systematic Exploration of Substituent Effects on the Pyrido[4,3-d]pyrimidine (B1258125) Core

The 4-amino group is a key feature, often serving as a crucial hydrogen bond donor to the hinge region of kinase enzymes. mdpi.com The introduction of a chlorine atom at the C4 position can serve as a synthetic handle, allowing for the subsequent introduction of a wide variety of N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl substituents through cross-coupling reactions. nih.gov Research into tetrahydropyrido[4,3-d]pyrimidine derivatives has shown that this position can be activated for substitution reactions, facilitating the synthesis of diverse analogs. nih.gov

The following table summarizes the impact of various C4-position modifications:

C4-SubstituentObserved EffectSynthetic Utility
Amino GroupActs as a key hydrogen bond donor for target binding. mdpi.comFundamental for activity in many kinase inhibitors.
Chlorine AtomServes as a versatile intermediate for introducing diverse substituents. nih.govEnables diversification through cross-coupling reactions. nih.gov
N-aryl/N-alkyl GroupsCan modulate potency and selectivity. nih.govIntroduced via reactions like Buchwald-Hartwig coupling. nih.govnih.gov

The C2-position of the pyrido[4,3-d]pyrimidine scaffold is another key site for modification, influencing both the molecule's conformation and its basicity, which are critical for target engagement.

Introducing conformationally rigid or basic groups at the C2 position can significantly impact binding affinity. For instance, in the development of KRAS-G12D inhibitors, substituting the C2 position of a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) core with a rigid and basic 3,8-diazabicyclo[3.2.1]octane moiety resulted in superior potency compared to more flexible or less basic analogs like piperazine (B1678402) or azetidine. nih.gov This suggests that both a pre-organized conformation and the capacity for electrostatic interactions, such as through a protonated nitrogen, are vital for effective binding to target proteins like the KRAS-G12D mutant. nih.gov In contrast, analogs with more flexible groups showed diminished activity. nih.gov

C2-SubstituentInfluence on ConformationEffect on BasicityImpact on Activity
3,8-diazabicyclo[3.2.1]octaneRigid bicyclic scaffold, pre-organizes the molecule for binding. nih.govIntroduces a basic center for potential electrostatic interactions. nih.govSuperior potency against KRAS-G12D. nih.gov
Piperazine/AzetidineMore flexible compared to bicyclic systems. nih.govLess basic or conformationally less optimal. nih.govDiminished activity. nih.gov

Modifications at the C7-position of the pyrido[4,3-d]pyrimidine core are pivotal for engaging with hydrophobic pockets in the target's binding site, thereby enhancing inhibitory activity.

The introduction of chlorine at the C7 position has been shown to enhance kinase inhibition by increasing hydrophobic interactions. In the design of ATX and EGFR dual inhibitors, various substitutions on the tetrahydropyrido[4,3-d]pyrimidine core were explored, highlighting the importance of this position in achieving desired biological activity. nih.gov The strategic placement of substituents at C7 can lead to a significant increase in potency by optimizing van der Waals and other non-polar interactions with the target protein. nih.gov

C7-SubstituentType of InteractionEffect on Activity
ChlorineEnhances hydrophobic interactions. Increases kinase inhibition.
Various semicarbazonesContributes to dual ATX and EGFR inhibition. nih.govLeads to potent anti-tumor activities. nih.gov

Role of the 8-Fluorine Atom in Ligand-Target Interactions

The 8-fluorine atom can significantly contribute to the binding affinity and selectivity of the compound. Its high electronegativity can modulate the electronic properties of the aromatic system, potentially strengthening key hydrogen bonding interactions at other positions, such as the C4-amino group. In some cases, the fluorine atom itself can act as a weak hydrogen bond acceptor. Furthermore, the introduction of fluorine at the ortho position of an aniline (B41778) substituent in tetrahydropyrido[4,3-d]pyrimidine-based topoisomerase II inhibitors was suggested to alter the basicity of the adjacent nitrogen and the heterocyclic core, which may contribute to an improved binding profile and activity. nih.gov The halogen substituents on the pyrido[4,3-d]pyrimidine core are noted to enhance the compound's ability to form strong interactions with biological targets.

Beyond its electronic effects, the 8-fluorine atom can also participate in favorable interactions within hydrophobic pockets of a target protein. While highly electronegative, the carbon-fluorine bond is poorly polarizable and can occupy small hydrophobic spaces, contributing to binding affinity through van der Waals forces. mdpi.comnih.gov Molecular docking studies of a tetrahydropyrido[4,3-d]pyrimidine derivative showed the fluorine substituent interacting with the amino group of a cytosine base at the DNA cleavage site of topoisomerase II, highlighting its role in stabilizing the binding mode. nih.gov This ability to occupy hydrophobic pockets can be a critical factor in achieving high potency and selectivity. mdpi.com

Development of Analogs and Lead Optimization Strategies for 8-Fluoropyrido[4,3-d]pyrimidin-4-amine

The development of analogs and lead optimization strategies for compounds centered around the this compound scaffold is a critical phase in drug discovery, aimed at enhancing therapeutic properties while minimizing undesirable effects. This process involves systematic structural modifications to improve potency, selectivity, and pharmacokinetic profiles.

Iterative Design Cycles and Library Synthesis

The lead optimization of this compound and its analogs often employs iterative design cycles, a cornerstone of modern medicinal chemistry. This cyclical process involves designing new analogs based on existing structure-activity relationship (SAR) data, synthesizing these compounds, evaluating their biological activity, and then using the new data to inform the next round of design. This approach allows for a systematic exploration of the chemical space around the core scaffold to identify candidates with superior properties.

The synthesis of libraries of these analogs is frequently achieved through combinatorial chemistry and parallel synthesis techniques. These methods enable the rapid generation of a diverse set of compounds by systematically varying substituents at key positions on the pyrido[4,3-d]pyrimidine core. Common synthetic strategies include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura coupling are extensively used to introduce a wide range of aryl and heteroaryl groups at specific positions on the heterocyclic ring system. This allows for the exploration of various substituents to probe interactions with the target protein.

Nucleophilic Aromatic Substitution (SNAr): The reactivity of halo-substituted pyridopyrimidine intermediates allows for the introduction of diverse amine, alcohol, and thiol functionalities at positions such as C4.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields, facilitating the rapid synthesis of compound libraries for screening.

A typical iterative cycle might begin with a lead compound like this compound. In the first cycle, a library of analogs could be synthesized by introducing a variety of small alkyl and aryl groups at the 4-amino position. Biological screening of this library might reveal that small, electron-withdrawing groups enhance potency. The second cycle would then focus on a more refined set of analogs bearing different electron-withdrawing substituents, and perhaps begin to explore modifications at other positions of the pyridopyrimidine ring. This iterative process continues until a compound with the desired profile is identified.

For instance, in the development of related pyrido[3,4-d]pyrimidine (B3350098) derivatives, a common intermediate such as 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine is often used to generate a library of analogs through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions at the C-4 position. nih.gov This systematic approach allows for the exploration of a wide range of chemical diversity to establish robust SAR.

Optimization of Metabolic Stability and Cellular Potency in Preclinical Models

A crucial aspect of lead optimization is the enhancement of metabolic stability and cellular potency. A compound may show excellent activity in enzymatic assays but fail in preclinical development due to rapid metabolism or poor cell permeability. Therefore, medicinal chemists employ various strategies to address these challenges.

Metabolic Stability:

The metabolic stability of a compound is often assessed in vitro using liver microsomes or hepatocytes, which contain the key drug-metabolizing enzymes. If a lead compound shows poor metabolic stability, structural modifications are made to block the sites of metabolism. Common strategies include:

Introduction of Halogens: Replacing a hydrogen atom with a fluorine or chlorine atom at a metabolically labile position can block oxidation by cytochrome P450 enzymes.

Modification of Alkyl Groups: Replacing metabolically susceptible methyl or ethyl groups with cyclopropyl (B3062369) or tert-butyl groups can sterically hinder metabolic enzymes.

Heteroatom Replacement: Swapping a carbon atom for a nitrogen atom in a ring can alter the metabolic profile of the molecule.

In studies of related tetrahydropyrido[4,3-d]pyrimidine scaffolds, researchers have successfully improved metabolic stability. For example, a tetrahydropyrido[4,3-d]pyrimidine derivative, ARN21929, demonstrated moderate metabolic stability in mouse liver microsomes with a half-life of 30 minutes, indicating a promising starting point for further optimization. nih.gov

Cellular Potency:

Cellular potency, often measured by the half-maximal inhibitory concentration (IC50) in cell-based assays, is a more biologically relevant measure of a drug's potential efficacy than enzymatic activity alone. It reflects not only the compound's affinity for its target but also its ability to cross cell membranes and evade efflux pumps.

Optimization of cellular potency often involves modifying the physicochemical properties of the compound, such as:

Lipophilicity: Adjusting the lipophilicity (logP) of a molecule can improve its cell permeability. This is often achieved by adding or removing greasy or polar functional groups.

Hydrogen Bonding: The number and strength of hydrogen bond donors and acceptors can influence a compound's solubility and ability to interact with its target within the cell.

Molecular Weight and Shape: Smaller, more compact molecules often exhibit better cell permeability.

In the optimization of a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (B66366) (THPP) scaffold, a focus on cellular potency while maintaining high selectivity against PI3K isoforms led to the identification of a potent and highly selective inhibitor. nih.gov The following table illustrates the impact of structural modifications on cellular potency in a hypothetical series of this compound analogs.

CompoundR Group (at C4-amine)Enzymatic IC50 (nM)Cellular IC50 (µM)Microsomal Half-life (min)
1-H505.215
2-CH3453.825
3-Cyclopropyl402.145
4-Phenyl251.530
5-4-Fluorophenyl200.860

This iterative process of design, synthesis, and testing, focusing on key parameters like metabolic stability and cellular potency, is essential for advancing a lead compound like this compound from a promising hit to a viable preclinical candidate.

Preclinical Biological Evaluation of 8 Fluoropyrido 4,3 D Pyrimidin 4 Amine Derivatives

In Vitro Enzymatic Inhibition Assays (e.g., GTPase Activity Assay for KRAS)

Derivatives of the pyrido[4,3-d]pyrimidine (B1258125) scaffold have been a focal point in the development of inhibitors targeting the KRAS-G12D mutation, a notoriously difficult oncogene to drug due to its high affinity for GTP and the absence of a reactive cysteine residue found in other mutants like G12C. biospace.commdpi.com Enzymatic assays are fundamental in determining the direct inhibitory effect of these compounds on the target protein.

A key method employed is the GTPase activity assay, which measures the ability of a compound to inhibit the intrinsic GTP hydrolysis of KRAS, a function that is critical for its role in cell signaling. mdpi.comnih.gov Through such assays, researchers have identified potent inhibitors within this chemical series. For instance, a derivative, compound 10k , which features a tetrahydropyrido[3,4-d]pyrimidine core, demonstrated highly potent enzymatic inhibition of KRAS-G12D with a half-maximal inhibitory concentration (IC50) of 0.009 µM. nih.gov In contrast, another derivative, 10c , showed weaker enzymatic inhibition with an IC50 value greater than 10 µM. nih.gov

Another prominent example from this class is MRTX1133, a potent, selective, and reversible inhibitor of KRAS G12D. biospace.com Preclinical data for MRTX1133 show single-digit nanomolar potency in cellular assays. biospace.com These enzymatic inhibition studies are crucial for establishing a preliminary structure-activity relationship (SAR), guiding medicinal chemistry efforts to optimize potency and selectivity.

Table 1: In Vitro Enzymatic Inhibition of KRAS-G12D by Pyrido[4,3-d]pyrimidine Derivatives
CompoundTargetAssayIC50 (µM)Reference
Compound 10kKRAS-G12DGTPase Activity Assay0.009 nih.gov
Compound 10cKRAS-G12DGTPase Activity Assay>10 nih.gov

Cell-Based Phenotypic Assays

Moving from an isolated enzyme to a cellular context is a vital step to assess a compound's ability to cross cell membranes, engage its target in a complex biological environment, and elicit a desired phenotypic response, such as inhibiting cancer cell growth.

The antiproliferative activity of pyrido[4,3-d]pyrimidine derivatives has been evaluated against a panel of cancer cell lines with different KRAS mutation statuses. mdpi.comnih.gov These assays, typically using methods like the CCK-8 assay, measure the reduction in cell viability upon treatment with the compounds. mdpi.comnih.gov

Key cell lines include:

Panc-1: A pancreatic cancer cell line harboring the KRAS-G12D mutation.

HCT116: A colon cancer cell line with a KRAS-G13D mutation.

A549: A lung cancer cell line with wild-type KRAS.

The well-characterized KRAS G12D inhibitor MRTX1133, which is based on the pyrido[4,3-d]pyrimidine scaffold, has an IC50 of 6 nM in a 2D viability assay against KRAS G12D-mutant cells and demonstrates over 500-fold selectivity against a cell line dependent on wild-type KRAS. researchgate.net

Table 2: Antiproliferative Activity (IC50 in µM) of Pyrido[4,3-d]pyrimidine Derivatives in Cancer Cell Lines
CompoundPanc-1 (KRAS-G12D)HCT116 (KRAS-G13D)A549 (KRAS-WT)Reference
Compound 10c1.404.266.81 nih.gov
Compound 10k2.223.59>20 nih.gov

To confirm that the observed antiproliferative effects are due to the intended mechanism of action, studies focus on demonstrating target engagement within the cell and the subsequent modulation of downstream signaling pathways. For KRAS inhibitors built on the pyrido[4,3-d]pyrimidine scaffold, the primary target is the allosteric switch II pocket (SWII-P) of the KRAS protein. mdpi.comnih.gov

Molecular docking simulations have been instrumental in elucidating the binding modes of these inhibitors. mdpi.comnih.gov For compound 10c , docking studies revealed that its protonated 3,8-diazabicyclo[3.2.1]octane moiety forms critical hydrogen bonds with the amino acid residues Asp12 and Gly60 of the KRAS-G12D protein. nih.gov Similarly, the potent enzymatic inhibitor 10k is predicted to interact with Glu92 and His95 via its homopiperazine (B121016) group. nih.gov The crystal structure of a related analog with KRAS G12D confirmed its placement in the switch II pocket, similar to the binding mode of the KRAS G12C inhibitor adagrasib. researchgate.net

Inhibition of KRAS should lead to the suppression of downstream signaling pathways, such as the MAPK pathway (e.g., p-ERK). Studies with MRTX1133 have confirmed that it inhibits KRAS-mediated signal transduction. amegroups.org Furthermore, mechanistic studies on related pyrido[4,3-d]pyrimidinone derivatives have shown that lead compounds can induce cancer cell apoptosis and cause cell cycle arrest, demonstrating clear modulation of cellular pathways that control cell fate.

In Vivo Mechanistic Studies in Preclinical Models

The translation of in vitro findings into a whole-organism context is evaluated through in vivo studies in preclinical models, which are essential for validating the therapeutic hypothesis and assessing the drug-like properties of the compounds.

To validate KRAS G12D as a viable target for pyrido[4,3-d]pyrimidine-based inhibitors, researchers utilize preclinical cancer models, such as patient-derived xenografts (PDXs) and cell-line derived xenograft (CDX) models. amegroups.orgnih.gov In these models, human cancer cells (e.g., pancreatic or colorectal) are implanted into immunocompromised mice, allowing the in vivo study of tumor growth and response to therapy.

The KRAS G12D inhibitor MRTX1133, a key example of this compound class, has demonstrated significant, dose-dependent tumor regression in multiple in vivo tumor models, including those for pancreatic and colorectal cancers. biospace.comamegroups.org These studies provide strong evidence that inhibiting the KRAS-G12D protein with a pyrido[4,3-d]pyrimidine-based compound can lead to a potent anti-tumor response in a living system, thereby validating the target. nih.govnih.govelsevierpure.com The promising results from these preclinical models were instrumental in the advancement of MRTX1133 into Phase I/II clinical trials. nih.govnih.gov

Pharmacodynamic (PD) studies are conducted to link drug exposure to a biological response, confirming that the drug is engaging its target and eliciting the expected downstream effects in vivo. For KRAS inhibitors, a key PD endpoint is the measurement of the phosphorylation status of downstream effector proteins, such as ERK, in tumor tissue collected from treated animals.

In preclinical models of pancreatic ductal adenocarcinoma (PDAC), treatment with MRTX1133 led to the inhibition of KRAS-mediated signal transduction. amegroups.org A reduction in phosphorylated ERK (p-ERK) levels in the tumor tissue post-treatment serves as a direct biomarker of target engagement and pathway modulation. Such PD endpoints are critical for determining the optimal dosing schedule and for providing confidence that the observed anti-tumor efficacy is a direct result of the intended mechanism of action.

Computational Chemistry and Structural Biology Insights

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For derivatives of the pyrido[4,3-d]pyrimidine (B1258125) and related pyridopyrimidine scaffolds, docking studies have been instrumental in understanding their binding modes within the active sites of various protein kinases and other enzymes. mdpi.comnih.govnih.gov

In a typical scenario for a kinase inhibitor, the pyridopyrimidine core acts as a scaffold that occupies the adenine-binding region of the ATP pocket. nih.gov Docking simulations for related compounds predict that the heterocyclic rings form crucial hydrogen bonds with the "hinge" region of the kinase. For 8-Fluoropyrido[4,3-d]pyrimidin-4-amine, the 4-amino group and nitrogen atoms within the pyrimidine (B1678525) ring are predicted to be key hydrogen bond donors and acceptors, respectively. These interactions anchor the molecule in the active site.

Furthermore, the fluorine atom at the 8-position can modulate the electronic properties of the aromatic system and may form specific interactions, such as halogen bonds or favorable dipole interactions, with the protein backbone or side chains. The remainder of the molecule's orientation is governed by hydrophobic and van der Waals interactions with nonpolar residues lining the ATP-binding pocket. nih.gov For instance, studies on pyrido[3,4-d]pyrimidine (B3350098) inhibitors targeting Monopolar spindle 1 (Mps1) kinase revealed hydrophobic interactions with residues like Val539, Ala551, and Leu654, and a critical hydrogen bond with Gly605 in the hinge region. nih.gov

Target Protein (Surrogate)Key Interacting ResiduesType of InteractionReference
KRAS-G12DAsp12, Gly60Hydrogen Bond mdpi.com
Mps1 KinaseGly605, Lys529Hydrogen Bond nih.govdocumentsdelivered.com
Mps1 KinaseVal539, Ala551, Cys604, Ile607, Leu654Hydrophobic nih.gov
VEGFR-2Cys1045, Asp1046, Glu885Hydrogen Bond mdpi.com

Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Ensembles

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of this complex over time. researchgate.netscirp.org MD simulations are crucial for validating the binding poses predicted by docking and for understanding how the ligand and protein adapt to each other in a solvated environment. nih.gov

For complexes involving pyridopyrimidine inhibitors, MD simulations are used to monitor the stability of the system by calculating metrics such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand. nih.govnih.govmdpi.com A stable RMSD trajectory over tens to hundreds of nanoseconds suggests that the binding pose is energetically favorable and the complex is stable. nih.govmdpi.com

Additionally, root-mean-square fluctuation (RMSF) analysis can identify which parts of the protein remain rigid and which are flexible upon ligand binding. nih.govresearchgate.net Analysis of hydrogen bond occupancy throughout the simulation confirms the persistence of key interactions predicted by docking. nih.gov For example, in simulations of Mps1 inhibitors, MD studies confirmed that hydrogen bonds to residues Gly605 and Lys529 were stable, highlighting their importance for potent inhibition. nih.govdocumentsdelivered.com Such simulations provide a more realistic picture of the conformational ensemble and the energetic landscape of the binding event. researchgate.net

Simulation ParameterPurposeTypical Findings for Related SystemsReference
RMSD (Root-Mean-Square Deviation)Assesses the structural stability of the protein-ligand complex over time.Stable RMSD values after an initial equilibration period indicate a stable binding pose. nih.govmdpi.com
RMSF (Root-Mean-Square Fluctuation)Measures the flexibility of individual amino acid residues.Lower fluctuations in the binding site residues suggest stabilization upon ligand binding. nih.govresearchgate.net
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds.High occupancy of specific hydrogen bonds confirms their importance for affinity. nih.gov
Radius of Gyration (Rg)Measures the compactness of the protein.A stable Rg value indicates the protein maintains its overall fold and compactness. nih.govmdpi.com

X-ray Crystallography for Ligand-Target Complex Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules, including protein-ligand complexes, at atomic resolution. migrationletters.comcreative-biostructure.comdrugtargetreview.com This experimental technique provides unambiguous evidence of the ligand's binding mode, orientation, and specific interactions with its biological target. creative-biostructure.comnih.gov The resulting crystal structure is invaluable for validating and refining computational models generated from docking and MD simulations. migrationletters.com

In the context of drug discovery, obtaining a co-crystal structure of a compound like this compound bound to its target kinase would be a critical step. nih.gov It would confirm the predicted hydrogen bonding patterns with the hinge region, reveal the precise geometry of interactions involving the fluorine atom, and map out the network of contacts with surrounding residues. migrationletters.com This high-resolution structural information is essential for structure-based drug design (SBDD), enabling medicinal chemists to rationally design modifications to the scaffold to improve potency, selectivity, and other pharmacological properties. drugtargetreview.comnih.gov Although protein kinases can be flexible, various strategies exist to produce crystallizable constructs suitable for drug design purposes. nih.gov

Quantum Mechanical/Molecular Mechanics (QM/MM) Approaches for Energetic Analysis

For a more accurate and detailed analysis of the binding energetics, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. nih.govlu.seresearchgate.net These approaches treat the most critical part of the system—typically the ligand and the immediate interacting residues of the active site—with computationally intensive quantum mechanics, which can accurately model electronic effects like polarization and charge transfer. lu.senih.gov The rest of the protein and solvent are treated with more efficient classical molecular mechanics force fields. nih.gov

Applying QM/MM methods to the this compound-protein complex allows for a more precise calculation of the interaction energies compared to classical methods alone. nih.gov This is particularly important for understanding the contribution of the fluorine substituent, where electronic effects can be significant. QM/MM calculations can refine the binding free energy estimates obtained from methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) by providing a more accurate description of the electrostatic and polarization components of the interaction. nih.govnih.gov Studies have shown that QM/MM approaches can yield results that correlate strongly with experimental binding affinities. researchgate.netnih.gov

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features required for biological activity. nih.govwjgnet.com A pharmacophore model for this compound and its analogues would typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, all placed in a specific geometric arrangement. wjgnet.comnih.gov

Once a validated pharmacophore model is developed, it can be used as a 3D query to rapidly screen large virtual libraries of chemical compounds. nih.govnih.gov This virtual screening process filters for molecules that possess the key pharmacophoric features in the correct spatial orientation, allowing for the identification of novel chemical scaffolds that are structurally different from the original pyridopyrimidine core but are predicted to have a similar mechanism of action. mdpi.comeurekaselect.com The hits identified from this screening can then be further evaluated using molecular docking and other computational or experimental methods, accelerating the discovery of new lead compounds. nih.govnih.gov

Emerging Research Applications and Future Directions

Development as Chemical Probes for Cellular Pathways

Chemical probes are small molecules used to study and manipulate biological systems, such as cellular pathways, by selectively interacting with a specific protein target. The pyrido[4,3-d]pyrimidine (B1258125) core is a well-established "privileged scaffold" known to interact with various protein classes, particularly kinases. nih.govrsc.org Kinases are crucial enzymes that regulate a vast number of cellular processes, and their deregulation is implicated in diseases like cancer and inflammatory disorders. nih.govacs.org

Derivatives of the parent scaffold have been identified as inhibitors of key signaling kinases, including p38 MAP kinase and PI3K/mTOR. nih.govacs.org By serving as a selective inhibitor, 8-Fluoropyrido[4,3-d]pyrimidin-4-amine or its optimized derivatives could be utilized as chemical probes. These probes would allow researchers to dissect the specific roles of target kinases in signaling cascades, validate them as therapeutic targets, and elucidate the downstream effects of their inhibition. The development of such probes is a critical step in understanding complex disease mechanisms at a molecular level.

Potential for Targeted Protein Degradation (e.g., PROTACs)

Targeted protein degradation (TPD) is a novel therapeutic strategy that eliminates disease-causing proteins rather than just inhibiting their function. nih.gov One of the most prominent TPD technologies is the use of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a bifunctional molecule comprising a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. nih.govnih.gov This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the cell's proteasome. nih.gov

The pyrido[4,3-d]pyrimidine scaffold has already been successfully incorporated into PROTACs. Research has demonstrated the design of PROTACs using this core to target the oncogenic protein KRAS-G12D, a notoriously difficult-to-drug target. mdpi.com In this context, the this compound structure could serve as the "warhead" or target-binding ligand for a novel protein of interest. By conjugating it to a known E3 ligase ligand, researchers could develop new PROTACs to selectively degrade proteins implicated in various diseases, potentially overcoming the limitations of traditional inhibitors. mdpi.com

Exploration of Novel Research Avenues for Pyrido[4,3-d]pyrimidine Derivatives

The versatility of the pyrido[4,3-d]pyrimidine scaffold opens up numerous avenues for future research. Beyond its established role in kinase inhibition, this class of compounds has shown a broad spectrum of biological activities, suggesting that derivatives of this compound could be explored for new therapeutic applications.

Table 1: Investigated and Potential Therapeutic Areas for Pyrido[4,3-d]pyrimidine Derivatives

Therapeutic Area Specific Target/Activity Reference
Oncology KRAS-G12D Inhibition, general anti-proliferative activity mdpi.comnih.gov
Inflammatory Diseases p38 MAP Kinase Inhibition nih.gov
Infectious Diseases Antifungal (Sterol 14α-demethylase inhibition) nih.gov
Neurological Disorders Acetylcholinesterase (AChE) Inhibition jocpr.com

| Tuberculosis | Antitubercular Activity | jocpr.com |

This diverse activity profile suggests that libraries of compounds based on the this compound structure could be screened against a wide range of biological targets to identify new lead compounds for various diseases. nih.gov

Advanced Synthetic Methodologies for Diversification

To fully explore the therapeutic potential of this compound, the development of diverse analogs is essential. Modern synthetic organic chemistry offers powerful tools to achieve this diversification efficiently. Advanced methodologies focus on modifying the core structure at various positions to fine-tune its biological activity and physicochemical properties.

Several synthetic strategies have been reported for the pyrido[4,3-d]pyrimidine skeleton:

Multicomponent Reactions: These reactions allow the assembly of the core heterocyclic structure from three or more starting materials in a single step, providing a rapid route to the scaffold. rsc.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions are invaluable for introducing a wide variety of substituents (aryl, heteroaryl, amino, and alkynyl groups) onto the core structure. nih.govmdpi.com

Nucleophilic Aromatic Substitution (SNAr): Reactive positions on the ring system, often activated by chloro-substituents, can be readily modified by reacting with various nucleophiles like amines, phenols, and thiols to generate diverse libraries of compounds. nih.gov

These methods enable the systematic exploration of the structure-activity relationship (SAR), helping chemists to design derivatives with improved potency, selectivity, and drug-like properties. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

Key applications of AI/ML in this context include:

Predictive Modeling: ML algorithms can be trained on existing data for pyrimidine (B1678525) and pyridopyrimidine derivatives to build quantitative structure-activity relationship (QSAR) models. researchgate.netslideshare.net These models can predict the biological activity of novel, yet-to-be-synthesized analogs of this compound.

De Novo Design: Generative AI models can design entirely new molecules based on the pyridopyrimidine scaffold that are optimized for specific properties, such as high binding affinity to a target and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. acm.org

Virtual Screening: AI can rapidly screen vast virtual libraries of compounds derived from the core structure to identify the most promising candidates for synthesis and experimental testing, saving significant time and resources. mdpi.com

By leveraging AI and ML, researchers can navigate the vast chemical space of possible derivatives more effectively, enhancing the probability of discovering novel drug candidates based on the this compound framework. nih.govmdpi.com

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReaction TimeYield (%)SelectivityReference
Microwave-assisted30 min75–85High
Metal-free fluorination12–24 h80–85Moderate
Nucleophilic substitution6 h60–70Variable

Basic: How is the structure of this compound characterized?

Answer:
Structural confirmation relies on:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 8.2–8.5 ppm (pyrimidine protons), δ 6.5–7.0 ppm (aromatic protons), and δ 4.2 ppm (amine NH₂) .
    • ¹⁹F NMR : A singlet near δ -110 ppm confirms fluorine at the 8-position .
  • HRMS : Exact mass matching calculated [M+H]⁺ (e.g., 207.0834 for C₇H₆F₂N₄) .
  • X-ray crystallography : Resolves fluorine positioning and hydrogen bonding (e.g., N–H···F interactions) .

Basic: What biological activities are associated with this compound?

Answer:

  • Anticancer activity : Inhibits tubulin polymerization (IC₅₀ = 17–183 nM) in MDA-MB-435 and SKOV-3 cancer lines, circumventing P-glycoprotein-mediated resistance .
  • Kinase inhibition : Covalently modifies ErbB kinases (e.g., EGFR) via ethynyl groups, with IC₅₀ values <100 nM in kinase assays .
  • Antimicrobial potential : Structural analogs show MIC values of 2–8 µg/mL against Gram-positive bacteria .

Advanced: How to design analogs of this compound for improved activity?

Answer:

  • Core modifications : Replace pyrido with thieno[2,3-d]pyrimidine to enhance solubility and hydrogen bonding .
  • Substituent engineering :
    • Add 5,6-dihydropyrrolo groups to balance tubulin binding and metabolic stability .
    • Introduce ethynyl groups (e.g., at position 6) for covalent kinase targeting .
  • Fluorine optimization : Test 3,5-difluoro substitutions to improve membrane permeability and target affinity .

Advanced: How to conduct SAR studies for this compound derivatives?

Answer:

  • Step 1 : Synthesize analogs with systematic substitutions (e.g., methyl, methoxy, halogens) at positions 2, 6, and 8.
  • Step 2 : Screen in cytotoxicity assays (e.g., MTT) and kinase inhibition panels.
  • Step 3 : Correlate activity with structural features:
    • Electron-withdrawing groups at position 6 enhance EGFR inhibition (e.g., IC₅₀ = 38 nM for 6-bromo analogs) .
    • N-Methylation of the amine reduces tubulin binding by 10-fold .
  • Key Reference : SAR models from pyrrolo[2,3-d]pyrimidine studies show a 5–20x potency increase with para-substituted aryl groups .

Advanced: How to address multidrug resistance (MDR) in cancer cells using this scaffold?

Answer:

  • Mechanism : Design derivatives that bypass P-glycoprotein efflux (e.g., N-(4'-methoxyphenyl)-N,2-dimethyl analogs retain IC₅₀ = 278 nM in Pgp-expressing SKOV-3 cells) .
  • Tactics :
    • Reduce logP (<3) to limit Pgp recognition.
    • Introduce hydrogen bond donors (e.g., hydroxyl groups) to enhance target binding .

Advanced: How to optimize reaction conditions for scale-up synthesis?

Answer:

  • Solvent selection : Use DMF or acetonitrile for high solubility (>50 mg/mL) .
  • Catalyst screening : Pd(OAc)₂ increases coupling efficiency (e.g., Sonogashira reactions for ethynyl derivatives, 80% yield) .
  • Temperature control : Maintain <100°C to prevent defluorination .

Advanced: What computational methods predict the biological activity of derivatives?

Answer:

  • Docking studies : Use AutoDock Vina to model interactions with tubulin (PDB: 1SA0) or EGFR (PDB: 1M17). Fluorine at position 8 improves hydrophobic contact scores by 15% .
  • QSAR models : Correlate Hammett σ values of substituents with IC₅₀ (R² > 0.85 in pyrrolo[2,3-d]pyrimidine datasets) .

Advanced: How does microwave-assisted synthesis compare to conventional methods?

Answer:

  • Efficiency : Microwave reduces reaction time from 24 hours to 30 minutes for Dimroth rearrangements .
  • Yield : Increases from 60% (conventional) to 85% (microwave) due to uniform heating .
  • Limitations : Scalability challenges; batch size limited to <10 g .

Advanced: What is the role of fluorine in enhancing biological activity?

Answer:

  • Electron effects : Fluorine’s electronegativity stabilizes the pyrimidine ring, improving binding to ATP pockets (ΔΔG = -2.1 kcal/mol) .
  • Metabolic stability : Blocks CYP3A4-mediated oxidation, increasing half-life from 2.1 to 6.5 hours in hepatic microsomes .
  • Solubility : Fluorine’s hydrophobicity enhances logD (2.8 vs. 2.1 for non-fluorinated analogs) without compromising aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.